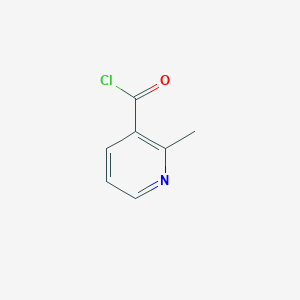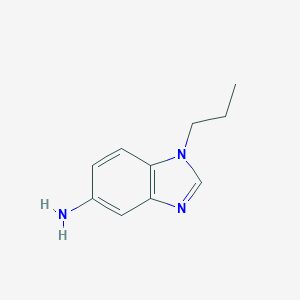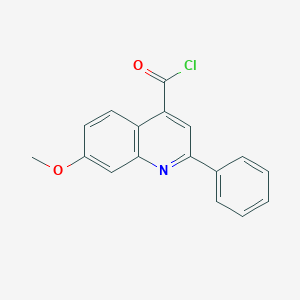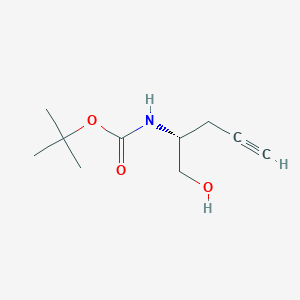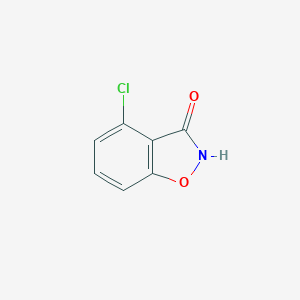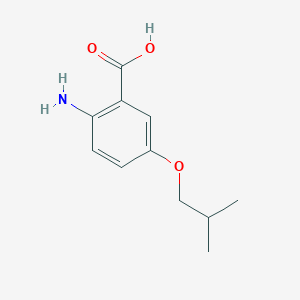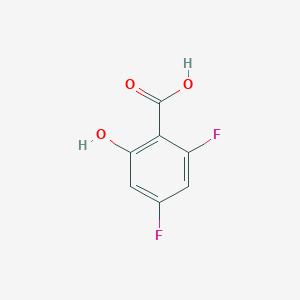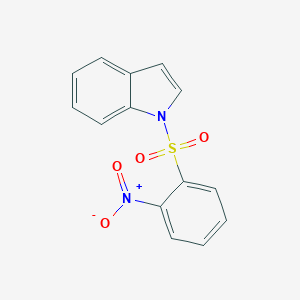![molecular formula C7H6N2OS B069024 3-Acetylimidazo[5,1-b]thiazole CAS No. 183066-94-6](/img/structure/B69024.png)
3-Acetylimidazo[5,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylimidazo[5,1-b]thiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. It is a five-membered ring containing nitrogen, sulfur, and carbon atoms, and its chemical formula is C9H7N2OS. This compound has been extensively studied for its biological and pharmaceutical properties, and its synthesis and mechanism of action have been investigated in detail.
Mécanisme D'action
The mechanism of action of 3-Acetylimidazo[5,1-b]thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Additionally, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Effets Biochimiques Et Physiologiques
3-Acetylimidazo[5,1-b]thiazole has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal and bacterial growth, and the detection of metal ions in biological systems. Additionally, it has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Acetylimidazo[5,1-b]thiazole in lab experiments is its versatility and potential for use in various fields of research. Its low toxicity and ease of synthesis also make it a convenient compound to work with. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 3-Acetylimidazo[5,1-b]thiazole. One potential direction is the development of new drugs based on this compound for the treatment of cancer, fungal infections, and bacterial infections. Additionally, further investigation into its mechanism of action and its potential as a fluorescent probe for metal ions could lead to new insights and applications in biochemistry and pharmacology. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production.
Applications De Recherche Scientifique
3-Acetylimidazo[5,1-b]thiazole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
183066-94-6 |
|---|---|
Nom du produit |
3-Acetylimidazo[5,1-b]thiazole |
Formule moléculaire |
C7H6N2OS |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
1-imidazo[5,1-b][1,3]thiazol-3-ylethanone |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)6-3-11-7-2-8-4-9(6)7/h2-4H,1H3 |
Clé InChI |
BQNMZIHTRWBKDM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC2=CN=CN21 |
SMILES canonique |
CC(=O)C1=CSC2=CN=CN21 |
Synonymes |
Ethanone, 1-imidazo[5,1-b]thiazol-3-yl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

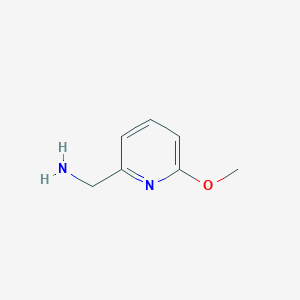
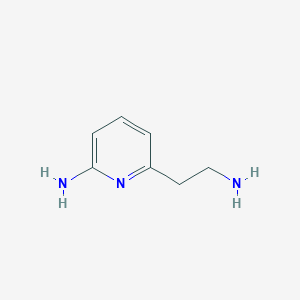
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
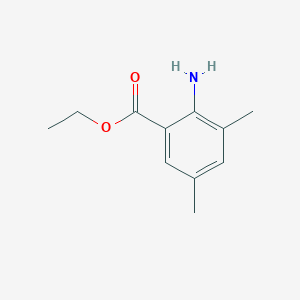
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
